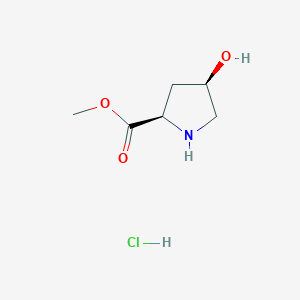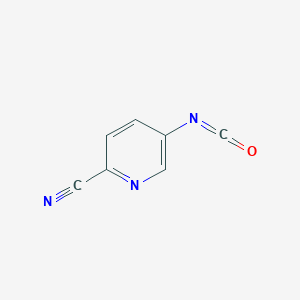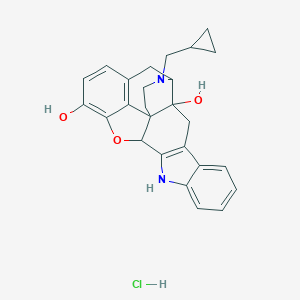
纳曲肽盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naltrindole hydrochloride is a highly potent and selective delta opioid receptor antagonist. It is widely used in biomedical research due to its ability to bind almost exclusively to the delta opioid receptor. This compound is a non-peptide antagonist analog of the delta-preferring endogenous opiate enkephalin, designed to cross the blood-brain barrier .
科学研究应用
Naltrindole hydrochloride is extensively used in scientific research, particularly in the study of opioid receptors. Its applications include:
Chemistry: Used to investigate the structure-activity relationships of delta opioid receptor antagonists.
Biology: Employed in studies to understand the role of delta opioid receptors in various biological processes.
Medicine: Utilized in research on pain management and the development of new analgesics.
Industry: Applied in the development of new pharmaceuticals targeting opioid receptors.
作用机制
Target of Action
Naltrindole hydrochloride is a highly potent and selective antagonist that primarily targets the delta opioid receptor . The delta opioid receptor is a G-protein coupled receptor involved in mediating a variety of physiological functions, including mood regulation, immune response, and pain modulation .
Mode of Action
Naltrindole hydrochloride interacts with its target, the delta opioid receptor, by binding to it and preventing its activation . This interaction inhibits the receptor’s ability to trigger downstream signaling pathways, effectively blocking the effects of endogenous opioids that would normally activate the receptor .
Biochemical Pathways
The primary biochemical pathway affected by naltrindole hydrochloride is the opioid signaling pathway . By acting as an antagonist at the delta opioid receptor, naltrindole hydrochloride prevents the activation of this pathway by endogenous opioids. This results in a decrease in the downstream effects typically mediated by the activation of the delta opioid receptor, such as analgesia and mood regulation .
Pharmacokinetics
This property allows naltrindole hydrochloride to exert its effects within the central nervous system, where the delta opioid receptors are predominantly located .
Result of Action
The primary molecular effect of naltrindole hydrochloride’s action is the inhibition of the delta opioid receptor . On a cellular level, this results in a decrease in the receptor’s downstream signaling, leading to a reduction in the physiological effects typically mediated by the activation of the receptor . These effects can include pain modulation, mood regulation, and immune response .
Action Environment
The action, efficacy, and stability of naltrindole hydrochloride can be influenced by various environmental factors. For instance, the presence of endogenous opioids in the body can compete with naltrindole hydrochloride for binding to the delta opioid receptor, potentially affecting the compound’s efficacy
生化分析
Biochemical Properties
Naltrindole hydrochloride interacts with the δ opioid receptor, a membrane-bound receptor that mediates a wide spectrum of physiological and behavioral effects . The interaction between naltrindole hydrochloride and the δ opioid receptor is highly selective . This interaction is crucial for the compound’s role in biochemical reactions .
Cellular Effects
Naltrindole hydrochloride has been shown to significantly reduce the active phosphorylated form of kinases in U266 cells, a type of human multiple myeloma cell . This suggests that naltrindole hydrochloride can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of naltrindole hydrochloride involves its binding to the δ opioid receptor . This binding interaction leads to the inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of naltrindole hydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of naltrindole hydrochloride can vary with different dosages in animal models
Metabolic Pathways
It is known that naltrindole hydrochloride interacts with the δ opioid receptor
Transport and Distribution
It is known that naltrindole hydrochloride can cross the blood-brain barrier , suggesting it may interact with transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known that naltrindole hydrochloride interacts with the δ opioid receptor , which is a membrane-bound receptor, suggesting that naltrindole hydrochloride may be localized to the cell membrane.
准备方法
Naltrindole hydrochloride can be synthesized using the Fischer indole synthesis method. This involves the reaction of the hydrochloride salts of naltrexone with various phenylhydrazines under mildly acidic, aqueous conditions. The products are obtained by simple filtration in good to excellent yields and high purities. This method is environmentally friendly, as it minimizes the use of organic solvents and corrosive acids .
化学反应分析
Naltrindole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its receptor affinity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various phenylhydrazines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Naltrindole hydrochloride is unique due to its high selectivity for the delta opioid receptor. Similar compounds include:
Naltrexone hydrochloride: A non-selective opioid receptor antagonist.
Naltriben methanesulfonate: Another delta opioid receptor antagonist with different pharmacological properties.
Nor-binaltorphimine dihydrochloride: A selective kappa opioid receptor antagonist.
Naltrindole hydrochloride’s uniqueness lies in its ability to cross the blood-brain barrier and its high affinity for the delta opioid receptor, making it a valuable tool in opioid receptor research.
属性
CAS 编号 |
111469-81-9 |
|---|---|
分子式 |
C26H27ClN2O3 |
分子量 |
451.0 g/mol |
IUPAC 名称 |
(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |
InChI 键 |
KNJKRQXCFJCQHC-UZEHISEMSA-N |
手性 SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
规范 SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |
外观 |
Assay:≥98%A crystalline solid |
同义词 |
(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


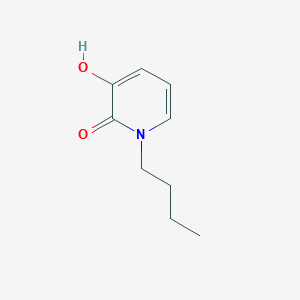
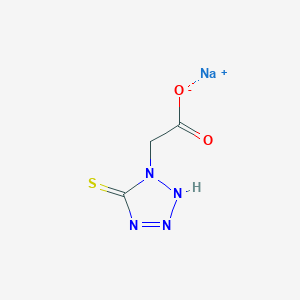
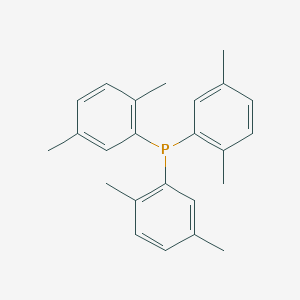
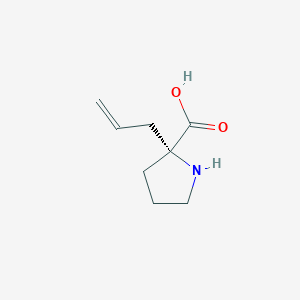

![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)
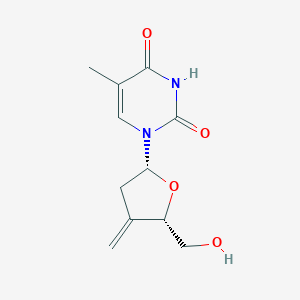
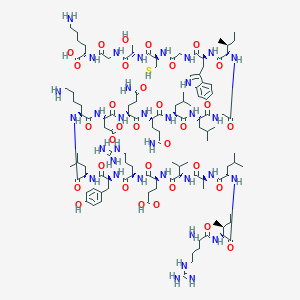
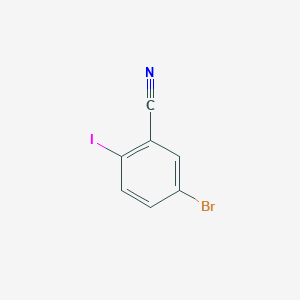
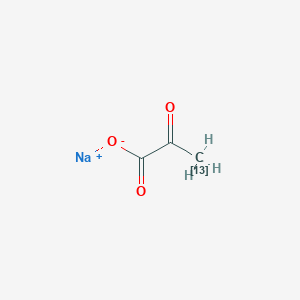
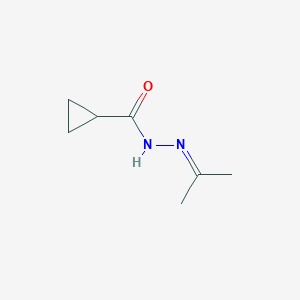
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
